molecular formula C12H11FO2 B8394376 4-(5-Fluorobenzofur-7-yl)-2-butanone

4-(5-Fluorobenzofur-7-yl)-2-butanone

Cat. No.: B8394376
M. Wt: 206.21 g/mol
InChI Key: AHUMCXMQYXQKRN-UHFFFAOYSA-N
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Description

4-(5-Fluorobenzofur-7-yl)-2-butanone is a synthetic organic compound featuring a fluorinated benzofuran moiety linked to a butanone chain. The integration of the fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in developing potential therapeutic agents. Researchers utilize it as a key intermediate in constructing fused heterocyclic systems. Its application is also explored in material science for creating novel organic materials with specific electronic or luminescent properties. The ketone group provides a reactive handle for further chemical modifications, including nucleophilic additions or reductions to form secondary alcohols or other functional groups. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using personal protective equipment.

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

4-(5-fluoro-1-benzofuran-7-yl)butan-2-one

InChI

InChI=1S/C12H11FO2/c1-8(14)2-3-9-6-11(13)7-10-4-5-15-12(9)10/h4-7H,2-3H2,1H3

InChI Key

AHUMCXMQYXQKRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C2C(=CC(=C1)F)C=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Analogs :

5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (): This compound features iodine at the 5-position, methyl groups at the 7- and 3-positions, and a 4-methylphenyl group at the 2-position. The iodine atom introduces steric bulk and polarizability, contrasting with fluorine’s electronegativity in the target compound. The sulfinyl group adds polarity, whereas the butanone in 4-(5-Fluorobenzofur-7-yl)-2-butanone offers ketone reactivity .

4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone (): A non-fluorinated furanone derivative with methylthio and phenyl substituents. The lack of fluorine reduces electronegativity, and the thioether group may alter redox behavior compared to the fluorinated benzofuran system .

Table 1: Structural and Functional Comparison

Compound Core Structure 5-Position Substituent 7-Position Substituent Key Functional Groups
This compound Benzofuran Fluorine Butanone Ketone, Fluorine
5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Benzofuran Iodine Methyl Sulfinyl, Iodine
4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone Furanone N/A N/A Thioether, Phenyl
Pharmacological and Material Implications
  • Fluorine vs. Iodine : Fluorine’s small size and electronegativity improve metabolic stability and membrane permeability, whereas iodine’s polarizability supports radioimaging applications .
  • Butanone vs. Sulfinyl Groups: The ketone group in this compound may participate in hydrogen bonding, influencing receptor binding. Sulfinyl groups enhance chirality and oxidative stability .

Q & A

Q. How can the synthesis of 4-(5-Fluorobenzofur-7-yl)-2-butanone be optimized for improved yield and purity?

  • Methodological Answer: Optimization involves selecting appropriate condensation reagents and controlled reaction conditions. For example, intramolecular cyclization of fluorinated benzofuran precursors (e.g., 5-fluoro-2-substituted benzofurans) under inert atmospheres and controlled temperatures (e.g., 60–80°C) can enhance yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol improves purity. Monitoring intermediates using thin-layer chromatography (TLC) ensures stepwise progress .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine positioning and substituent integration.
  • X-ray Crystallography: Resolve the crystal structure to validate the benzofuran backbone and ketone group geometry, as demonstrated in analogous fluorinated benzofuran derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer: The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon or nitrogen) at 2–8°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Use HPLC to monitor purity over time and identify decomposition products (e.g., oxidation of the ketone group) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer:
  • Dose-Response Studies: Test activity across a broad concentration range (nM to mM) in multiple cell lines or enzyme assays.
  • Structural-Activity Relationship (SAR): Compare with analogs (e.g., 5-iodo or 7-methyl derivatives) to isolate the fluorine’s role in activity .
  • Mechanistic Profiling: Use knockout models or receptor-binding assays (e.g., GABAA_A for benzodiazepine-like activity) to identify targets, referencing safety assessment frameworks for structurally related compounds .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (ketone carbonyl) or electrophilic (fluorine-substituted aromatic ring) attacks.
  • Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction feasibility under varying conditions .
  • Validate experimentally by tracking reaction intermediates via in-situ IR spectroscopy.

Q. How can the environmental fate and biodegradation pathways of this compound be systematically evaluated?

  • Methodological Answer:
  • OECD 301B Test: Measure biodegradability in aqueous media over 28 days.
  • Metabolite Identification: Use LC-MS/MS to detect hydroxylated or defluorinated byproducts.
  • Ecotoxicity Assays: Test acute toxicity in Daphnia magna or algae, referencing safety protocols for ketone derivatives .

Contradiction Analysis in Literature

  • Issue: Discrepancies in reported bioactivity (e.g., neuroactive vs. inert).
  • Resolution Strategy:
    • Replicate assays using standardized protocols (e.g., RIFM guidelines for dose uniformity) .
    • Cross-validate with in silico docking studies (e.g., AutoDock Vina) to predict binding affinities to neurological targets .

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